2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N'-[(1E)-1-(4-methylphenyl)ethylidene]acetohydrazide
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Overview
Description
2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N’-[(1E)-1-(4-methylphenyl)ethylidene]acetohydrazide is a complex organic compound with a unique structure that includes a pyrimidine ring, a sulfanyl group, and an acetohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N’-[(1E)-1-(4-methylphenyl)ethylidene]acetohydrazide typically involves multiple steps. One common method starts with the preparation of the intermediate 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetohydrazide. This intermediate is then reacted with 4-methylbenzaldehyde under specific conditions to form the final product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N’-[(1E)-1-(4-methylphenyl)ethylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles like amines, thiols; reactions often conducted in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines.
Scientific Research Applications
2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N’-[(1E)-1-(4-methylphenyl)ethylidene]acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N’-[(1E)-1-(4-methylphenyl)ethylidene]acetohydrazide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular interactions are still under investigation, but the compound’s structure suggests it could interfere with cellular processes by binding to key biomolecules .
Comparison with Similar Compounds
Similar Compounds
- 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetohydrazide
- 2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N’-[(E)-1-(4-ethoxyphenyl)ethylidene]acetohydrazide
- 2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N’-[(E)-1-(2-thienyl)ethylidene]acetohydrazide
Uniqueness
What sets 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N’-[(1E)-1-(4-methylphenyl)ethylidene]acetohydrazide apart from similar compounds is its specific combination of functional groups, which may confer unique biological activities and chemical reactivity.
Properties
Molecular Formula |
C17H20N4OS |
---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-[(E)-1-(4-methylphenyl)ethylideneamino]acetamide |
InChI |
InChI=1S/C17H20N4OS/c1-11-5-7-15(8-6-11)14(4)20-21-16(22)10-23-17-18-12(2)9-13(3)19-17/h5-9H,10H2,1-4H3,(H,21,22)/b20-14+ |
InChI Key |
KSCXTKSIDLWMMJ-XSFVSMFZSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=N/NC(=O)CSC2=NC(=CC(=N2)C)C)/C |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NNC(=O)CSC2=NC(=CC(=N2)C)C)C |
Origin of Product |
United States |
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